Decanedioic acid, 2-butoxyethyl ester

Description

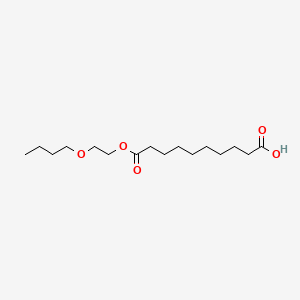

Decanedioic acid, 2-butoxyethyl ester (CAS 141-19-5), also known as bis(2-butoxyethyl) sebacate, is a diester derived from decanedioic acid (sebacic acid) and 2-butoxyethanol. Its molecular formula is C₂₂H₄₂O₆, with a molecular weight of 402.5653 g/mol . The compound is characterized by two 2-butoxyethyl ester groups attached to the terminal carboxyl groups of sebacic acid. Its IUPAC InChIKey is KZBSIGKPGIZQJQ-UHFFFAOYSA-N, and it is structurally defined by its long aliphatic chain and ether-containing ester groups.

Properties

IUPAC Name |

10-(2-butoxyethoxy)-10-oxodecanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O5/c1-2-3-12-20-13-14-21-16(19)11-9-7-5-4-6-8-10-15(17)18/h2-14H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCXNQBDICMZNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCOC(=O)CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50887227 | |

| Record name | Decanedioic acid, 2-butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.41 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68186-66-3 | |

| Record name | Decanedioic acid, 2-butoxyethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068186663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 2-butoxyethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decanedioic acid, 2-butoxyethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50887227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Decanedioic acid esters vary in their ester substituents, leading to differences in physical properties, applications, and biological activity. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ester Groups |

|---|---|---|---|---|

| Decanedioic acid, bis(2-butoxyethyl) ester | C₂₂H₄₂O₆ | 402.5653 | 141-19-5 | 2-butoxyethyl |

| Decanedioic acid, dibutyl ester (Dibutyl sebacate) | C₁₈H₃₄O₄ | 314.4602 | 109-43-3 | n-butyl |

| Decanedioic acid, bis(2-ethylhexyl) ester | C₂₆H₅₀O₄ | 426.6728 | 122-62-3 | 2-ethylhexyl |

| Decanedioic acid, dimethyl ester | C₁₂H₂₂O₄ | 230.3007 | 106-79-6 | methyl |

| Decanedioic acid, dioctyl ester | C₂₆H₅₀O₄ | 426.6728 | 2432-87-3 | n-octyl |

Key Observations:

Molecular Weight Trends :

- Larger ester groups (e.g., 2-ethylhexyl, octyl) increase molecular weight significantly compared to smaller groups (methyl, butyl). For example, bis(2-ethylhexyl) and dioctyl esters share the same molecular weight (426.67 g/mol ) due to similar carbon chain lengths .

- The 2-butoxyethyl ester (402.57 g/mol ) is intermediate in weight, reflecting the presence of oxygen atoms in its ether-containing ester groups .

Physical Properties :

- Density : Bis(2-ethylhexyl) ester has a reported density of 907–910 kg/m³ at 353.15 K, while smaller esters like dimethyl sebacate are less dense due to reduced hydrophobicity .

- Solubility : Esters with polar ether groups (e.g., 2-butoxyethyl) may exhibit enhanced solubility in polar solvents compared to purely aliphatic esters like dibutyl sebacate .

Applications :

- Plasticizers : Dibutyl sebacate is extensively used in pharmaceuticals and polymers due to its low toxicity and compatibility with PVC .

- Antimicrobial Activity : Bis(2-ethylhexyl) and bis(2-butoxyethyl) esters are identified in microbial extracts (e.g., Bacillus atrophaeus) and exhibit activity against pathogens like Verticillium dahliae .

- Industrial Lubricants : Dioctyl and bis(2-ethylhexyl) esters are employed in high-temperature lubricants due to their thermal stability .

Synthesis and Stability: Bis(2-butoxyethyl) ester is synthesized via esterification of sebacic acid with 2-butoxyethanol, a process requiring acid catalysts. Its ether linkages may confer resistance to hydrolysis compared to esters with simple alkyl chains . Dibutyl sebacate is more susceptible to enzymatic degradation, making it suitable for controlled-release drug formulations .

Research Findings and Industrial Relevance

- Antimicrobial Potential: Bis(2-butoxyethyl) ester and its analogs are increasingly studied for their role in microbial antagonism. For instance, Bacillus atrophaeus produces this compound under stress, suggesting its ecological role in pathogen suppression .

- Environmental Impact : Dibutyl sebacate is classified as a low-priority substance by the U.S. EPA due to its rapid biodegradation, whereas larger esters (e.g., bis(2-ethylhexyl)) may persist longer in ecosystems .

- Thermodynamic Data : NIST reports high-pressure density measurements for bis(2-ethylhexyl) ester, critical for industrial applications in extreme conditions .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the following stoichiometry:

$$ \text{HOOC(CH}2\text{)}8\text{COOH} + 2 \, \text{HOCH}2\text{CH}2\text{O(CH}2\text{)}3\text{CH}3 \xrightarrow{\text{H}^+} \text{CH}2\text{CH}2\text{O(CH}2\text{)}3\text{CH}3\text{OOC(CH}2\text{)}8\text{COOCH}2\text{CH}2\text{O(CH}2\text{)}3\text{CH}3 + 2 \, \text{H}2\text{O} $$

Sulfuric acid ($$ \text{H}2\text{SO}4 $$) is the most common catalyst, typically used at 1–2 wt% relative to the acid. The reaction is conducted at 120–150°C under reflux, with water removal via azeotropic distillation using toluene or xylene to shift equilibrium toward ester formation.

Yield Optimization

Key parameters affecting yield include:

- Molar ratio : A 1:2.2 molar ratio of sebacic acid to 2-butoxyethanol ensures excess alcohol drives the reaction to completion.

- Temperature : Elevated temperatures (140–150°C) reduce reaction time but risk side reactions like alcohol dehydration.

- Catalyst alternatives : p-Toluenesulfonic acid ($$ \text{PTSA} $$) offers comparable efficiency to $$ \text{H}2\text{SO}4 $$ with easier post-reaction separation.

Transesterification of Sebacic Acid Esters

Transesterification provides an alternative pathway, particularly when sebacic acid derivatives (e.g., dimethyl sebacate) are more readily available. This method involves reacting a sebacic acid ester with 2-butoxyethanol in the presence of a catalyst.

Reaction Protocol

Dimethyl sebacate reacts with 2-butoxyethanol as follows:

$$ \text{CH}3\text{OOC(CH}2\text{)}8\text{COOCH}3 + 2 \, \text{HOCH}2\text{CH}2\text{O(CH}2\text{)}3\text{CH}3 \xrightarrow{\text{Base}} \text{Target Ester} + 2 \, \text{CH}3\text{OH} $$

Alkali catalysts like sodium methoxide ($$ \text{NaOCH}_3 $$) at 0.5–1.0 wt% are effective, operating at 80–100°C. Methanol byproduct is removed via distillation to favor product formation.

Advantages Over Direct Esterification

- Lower reaction temperatures minimize side reactions.

- Avoids handling corrosive acids, simplifying equipment requirements.

Catalytic Systems and Reaction Optimization

Homogeneous Acid Catalysts

| Catalyst | Concentration (wt%) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| $$ \text{H}2\text{SO}4 $$ | 1.5 | 140 | 88–92 |

| $$ \text{PTSA} $$ | 2.0 | 130 | 85–89 |

Heterogeneous Catalysts

Solid acid catalysts (e.g., Amberlyst-15) enable easier recovery and reuse. Pilot studies report 80–85% yield at 120°C with 3 wt% catalyst loading, though prolonged reaction times (8–10 hr) are required.

Industrial-Scale Production Processes

Large-scale synthesis employs continuous stirred-tank reactors (CSTRs) with integrated distillation columns for real-time water or alcohol removal. Key considerations include:

- Feedstock purity : Sebacic acid derived from castor oil (≥99%) minimizes byproducts.

- Energy efficiency : Heat integration systems reduce steam consumption by 30%.

- Post-reaction processing : Neutralization with $$ \text{NaHCO}_3 $$ followed by vacuum distillation isolates the ester at >98% purity.

Comparative Analysis of Synthesis Methods

| Parameter | Direct Esterification | Transesterification |

|---|---|---|

| Reaction Time (hr) | 6–8 | 4–6 |

| Temperature (°C) | 140–150 | 80–100 |

| Catalyst Cost | Low | Moderate |

| Byproduct Handling | Complex (acidic waste) | Simple (methanol) |

| Scalability | High | Moderate |

Q & A

Q. What are the established methods for synthesizing decanedioic acid, 2-butoxyethyl ester, and how do reaction conditions influence yield?

The esterification of decanedioic acid with 2-butoxyethanol is typically catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions to remove water, a byproduct of the reaction. Key parameters include temperature control (80–120°C), molar ratios of reactants (e.g., 1:2 for acid to alcohol), and catalyst concentration (0.5–2% w/w). Inadequate removal of water or improper stoichiometry can reduce yields below 70%. Similar protocols for dibutyl sebacate synthesis highlight the importance of reaction time (4–8 hours) and inert atmospheres to prevent oxidation .

Q. Which analytical techniques are critical for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and branching. Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity (>95%) and detects byproducts like unreacted alcohol or acid. High-Performance Liquid Chromatography (HPLC) with UV detection monitors degradation products. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1740 cm⁻¹). For analogs like diethyl sebacate, these methods resolve structural ambiguities and quantify impurities .

Q. How does hydrolysis of this compound proceed under acidic vs. alkaline conditions?

Acidic hydrolysis (HCl/H₂SO₄, 1M, 60°C) cleaves ester bonds to regenerate decanedioic acid and 2-butoxyethanol, with reaction rates dependent on proton concentration. Alkaline hydrolysis (NaOH, 0.1M, 80°C) follows nucleophilic acyl substitution, producing the sodium salt of the acid and alcohol. Kinetic studies on similar esters show pseudo-first-order behavior under excess base, with half-lives ranging from 2–12 hours depending on steric hindrance .

Q. What factors affect the thermal stability of this compound during storage or experimental use?

Thermal degradation above 150°C generates decomposition products like alkenes and carboxylic acids. Stability is enhanced by inert storage conditions (N₂ atmosphere), antioxidants (e.g., BHT at 0.1% w/w), and avoidance of prolonged exposure to UV light. Thermogravimetric Analysis (TGA) of dibutyl sebacate reveals 5% mass loss at 200°C, emphasizing the need for controlled heating in synthetic applications .

Advanced Research Questions

Q. How can synthetic protocols for this compound be optimized to improve yield and minimize side reactions?

Design of Experiments (DoE) approaches, such as Response Surface Methodology (RSM), optimize parameters like catalyst loading, temperature, and reactant ratios. For dibutyl sebacate, RSM increased yields from 75% to 89% by adjusting sulfuric acid concentration (1.2% w/w) and reflux time (6 hours). Microwave-assisted synthesis reduces reaction time by 50% while maintaining yields >85% .

Q. What advanced chromatographic or spectroscopic methods are used to analyze degradation products in environmental fate studies?

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) identifies oxidation byproducts (e.g., hydroxylated esters) with ppm-level sensitivity. For biodegradation studies, stable isotope labeling (¹³C) tracks metabolic pathways in microbial consortia. Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging maps spatial distribution of degradation intermediates in soil or biofilm matrices .

Q. How should researchers resolve contradictions in reported biodegradation data for decanedioic acid esters?

Discrepancies often arise from variations in test conditions (e.g., microbial inoculum source, temperature). Valid studies must include positive controls (e.g., sodium acetate for aerobic degradation) and report dissolved oxygen, pH, and nutrient levels. The U.S. EPA excludes studies lacking these controls or using concentrations exceeding water solubility, which skews bioavailability estimates .

Q. What experimental design principles ensure reliability in ecotoxicological studies of this compound?

Follow OECD guidelines for acute toxicity testing (e.g., OECD 201–203):

- Use standardized test organisms (e.g., Daphnia magna, Pseudokirchneriella subcapitata).

- Maintain static-renewal or flow-through systems to stabilize ester concentrations.

- Include solvent controls (e.g., acetone) at <0.1% v/v to avoid vehicle toxicity.

- Measure actual exposure concentrations via GC-MS to confirm dosing accuracy .

Methodological Notes

- Data Quality : Studies failing to characterize test substance purity, stability, or homogeneity (e.g., undefined mixture composition) should be excluded during literature review .

- Analogs : Use data from structurally similar esters (e.g., dibutyl sebacate) to infer properties when direct data is limited, but validate with targeted experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.